Diethyl 1,3-acetonedicarboxylate

Catalog No.
S703219
CAS No.
105-50-0
M.F
C9H14O5
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,3-acetonedicarboxylate

CAS Number

105-50-0

Product Name

Diethyl 1,3-acetonedicarboxylate

IUPAC Name

diethyl 3-oxopentanedioate

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3

InChI Key

ZSANYRMTSBBUCA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC(=O)OCC

Synonyms

3-Oxoglutaric Acid Diethyl Ester; β-Oxoglutaric Acid Diethyl Ester; 1,3-Acetonedicarboxylic Acid Diethyl Ester; 3-Oxopentanedioic Acid Diethyl Ester; Acetonedicarboxylic Acid Diethyl Ester; Diethyl 1,3-Acetonedicarboxylate; Diethyl 2-Oxopropane-1,3-d

Canonical SMILES

CCOC(=O)CC(=O)CC(=O)OCC

Precursor for Heterocyclic Scaffolds

Diethyl 1,3-acetonedicarboxylate serves as a versatile precursor for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing atoms other than carbon in the ring. Examples include:

  • Pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines: These nitrogen-containing heterocycles find applications in medicinal chemistry due to their potential biological activities [].
  • Pyrazomycin: This antibiotic exhibits activity against various bacterial strains, highlighting the potential of diethyl 1,3-acetonedicarboxylate in the development of novel antibiotics [].

Synthesis of (±)-Thienamycin

Diethyl 1,3-acetonedicarboxylate plays a crucial role in the synthesis of (±)-thienamycin, a potent β-lactam antibiotic. This class of antibiotics is widely used in clinical settings to combat various bacterial infections [].

Diethyl 1,3-acetonedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₅ and a CAS number of 105-50-0. It is also known by its synonym, diethyl 3-oxoglutarate. This compound features two ester functional groups and is classified as a diester of 3-oxopentanedioic acid. Diethyl 1,3-acetonedicarboxylate is typically a colorless liquid that is soluble in water and has various applications in organic synthesis and medicinal chemistry.

, including:

  • Cyclization Reactions: It can undergo cyclization when reacted with certain compounds, such as 2-(2-hydroxybenzylidene) derivatives of 1,3-dicarbonyl compounds, facilitated by DMAP (4-Dimethylaminopyridine) catalysis .
  • Dimerization: This compound can also engage in dimerization reactions, which are useful for constructing cyclic compounds through condensation reactions involving binucleophilic and bielec-trophic reagents .
  • Hydrolysis: Upon hydrolysis, it can yield the corresponding dicarboxylic acid and ethanol.

Diethyl 1,3-acetonedicarboxylate can be synthesized through various methods:

  • Multi-step Reaction: One common synthesis method involves the use of concentrated sulfuric acid under controlled temperature conditions. The process typically includes:
    • Step 1: Reaction with sulfuric acid at approximately 20°C for about one hour.
    • Step 2: Further heating to around 50°C for three hours to facilitate ester formation .
  • Reagent Utilization: Other methods may involve the use of different reagents or catalysts to promote the desired reaction pathways leading to the formation of this compound.

Diethyl 1,3-acetonedicarboxylate has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Building Block: The compound is utilized as a building block in the preparation of more complex molecules due to its reactivity and functional groups.
  • Research: It is often used in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Diethyl 1,3-acetonedicarboxylate shares structural similarities with several other compounds in the diester category. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl malonateC₇H₁₄O₄Contains two ester groups; used in similar syntheses
Diethyl succinateC₈H₁₄O₄Has a shorter carbon chain; used in pharmaceutical applications
Diethyl phthalateC₁₂H₁₄O₄Contains aromatic rings; widely used as a plasticizer

Uniqueness: Diethyl 1,3-acetonedicarboxylate is unique due to its specific positioning of carbonyl groups and higher degree of substitution compared to similar compounds. This positioning allows it to participate in distinct

XLogP3

0.7

Boiling Point

250.0 °C

UNII

Q0CC9NL00V

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105-50-0

Wikipedia

Diethyl 1,3-acetonedicarboxylate

General Manufacturing Information

Pentanedioic acid, 3-oxo-, 1,5-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types